molecular formula C11H13ClFN B1382870 4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride CAS No. 1803571-58-5

4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Cat. No. B1382870
M. Wt: 213.68 g/mol
InChI Key: XUWPEZQYDMKRAN-UHFFFAOYSA-N
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Description

4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] hydrochloride is a chemical compound with the CAS Number: 1803571-58-5 . It has a molecular weight of 213.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FN.ClH/c12-8-3-1-4-9-10 (8)11 (7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H . This indicates that the compound contains a spiro[cyclobutane-1,3’-indole] structure with a fluorine atom attached to the 4’ position of the indole ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Physicochemical Properties and Reactivity

  • A study on a similar dispiro compound, 4′-(4-fluorophenyl)-2′,7-dimethyl-1,4-dihydro-3H-dispiro[cyclopent[b]indol-2,5′-[1,2]oxazinan-6′,3′'-indolin]-2′',3-dione, revealed its crystal structure and physicochemical properties, including FT-IR, 1H and 13C NMR chemical shifts. The study used DFT calculations to identify chemically active sites responsible for its chemical reactivity (Satheeshkumar et al., 2020).

Synthesis Techniques and Derivatives

  • Research on derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] involved synthesizing these compounds through the reaction of 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, demonstrating a method for creating 1′-substituted spiroindole-2,2′-pyrrolidines (Shachkus et al., 1989).

Novel Synthesis Approaches

  • A study on the synthesis of spiro[cyclopent[3]ene-1,3′-indole]s and tetrahydrocyclohepta[b]indoles through sigmatropic rearrangement of 2,3-disubstituted indoles showed a novel approach to synthesizing medicinally important scaffolds by changing substituents at specific positions (Chakraborty et al., 2013).

Photochromic Characteristics

  • A study on the synthesis and photochromic characteristics of 1,3-Dihydrospiro[2H-indole-2,3′-[3H-]pyrimido[5,4-f][1,4]benzoxazines] extended the available range of photochromic properties, offering insights into the application of these compounds in variable-transmission materials (Tardieu et al., 1992).

Potential Anti-tumor Properties

  • Research on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones demonstrated promising anti-tumor activity against specific cell lines, indicating potential medicinal applications (Girgis, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet (SDS) should be consulted for more detailed safety information .

properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-8-3-1-4-9-10(8)11(7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPEZQYDMKRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 2
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 3
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 4
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 5
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Reactant of Route 6
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride

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